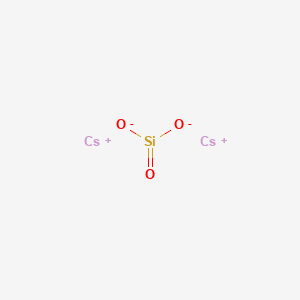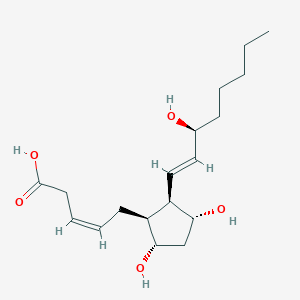
Erdosteinethylester
Übersicht
Beschreibung
Erdosteine ethyl ester is a derivative of erdosteine, a mucolytic drug known for its ability to break down mucus and improve respiratory conditions. Erdosteine ethyl ester is formed during the refining process of erdosteine when ethanol is used as a solvent
Wissenschaftliche Forschungsanwendungen
Erdosteine ethyl ester has several applications in scientific research:
Chemistry: Used as a reference standard in pharmaceutical analytical testing.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its role in improving respiratory conditions and reducing oxidative stress.
Industry: Utilized in the production of high-purity erdosteine bulk drug.
Wirkmechanismus
Target of Action
Erdosteine Ethyl Ester is a derivative of Erdosteine, a mucolytic drug . The primary targets of Erdosteine are the mucus-producing cells in the respiratory tract . It acts on these cells to control mucus production and viscosity, thereby improving expectoration .
Mode of Action
Erdosteine Ethyl Ester, like Erdosteine, is a prodrug that undergoes hepatic first-pass metabolism to produce active metabolites . These metabolites possess mucolytic activity and free radical scavenging activity . They interact with their targets, the mucus-producing cells, to control the production and viscosity of mucus . Additionally, they combat the effects of free radicals, particularly those resulting from cigarette smoke .
Biochemical Pathways
Erdosteine Ethyl Ester affects the biochemical pathways involved in mucus production and oxidative stress . Its active metabolites regulate the production of reactive oxygen species, thereby reducing oxidative stress . This regulation of oxidative stress pathways can prevent or reduce lung tissue damage .
Pharmacokinetics
Erdosteine Ethyl Ester’s pharmacokinetic properties are similar to those of Erdosteine . After oral administration, Erdosteine undergoes hepatic first-pass metabolism to produce three active metabolites . These metabolites exhibit mucolytic and free radical scavenging activity . The drug has been shown to be safe and well-tolerated in clinical trials .
Result of Action
The action of Erdosteine Ethyl Ester results in improved mucus clearance and reduced oxidative stress . It reduces cough frequency and severity, and sputum viscosity more quickly and effectively than placebo . It also reduces the adhesivity of sputum more effectively than other mucolytic agents .
Action Environment
The action of Erdosteine Ethyl Ester can be influenced by environmental factors. For instance, the presence of ethanol in the refining process of Erdosteine bulk drug can lead to the production of Erdosteine Ethyl Ester .
Biochemische Analyse
Biochemical Properties
Erdosteine Ethyl Ester plays a significant role in biochemical reactions due to its mucolytic and antioxidant properties. It interacts with various enzymes, proteins, and biomolecules. For instance, Erdosteine Ethyl Ester is metabolized to its active form, which contains free thiol groups. These thiol groups can break disulfide bonds in mucins, reducing mucus viscosity and promoting expectoration . Additionally, Erdosteine Ethyl Ester exhibits free radical scavenging activity, protecting cells from oxidative damage .
Cellular Effects
Erdosteine Ethyl Ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce inflammation and oxidative stress in respiratory cells. In asthmatic mice, Erdosteine Ethyl Ester decreased inflammation and improved pulmonary function by modulating cell barrier proteins such as claudin-4 and nectin-4 . Furthermore, it regulates the production of reactive oxygen species, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of Erdosteine Ethyl Ester involves its conversion to active metabolites containing free thiol groups. These metabolites interact with biomolecules, breaking disulfide bonds in mucins and reducing mucus viscosity . Erdosteine Ethyl Ester also inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to reduced production of pro-inflammatory cytokines . Additionally, it enhances the expression of antioxidant enzymes, further protecting cells from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Erdosteine Ethyl Ester have been observed over time. Studies have shown that Erdosteine Ethyl Ester remains stable and effective in reducing mucus viscosity and inflammation over extended periods . Its metabolites exhibit consistent pharmacokinetics, indicating no accumulation or enzymatic induction . Long-term studies have demonstrated its ability to maintain reduced oxidative stress and inflammation in respiratory cells .
Dosage Effects in Animal Models
The effects of Erdosteine Ethyl Ester vary with different dosages in animal models. In studies with asthmatic mice, higher doses of Erdosteine Ethyl Ester significantly reduced inflammation and improved pulmonary function compared to lower doses . At very high doses, Erdosteine Ethyl Ester may exhibit toxic effects, such as gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Erdosteine Ethyl Ester is involved in several metabolic pathways. It is metabolized in the liver to active metabolites containing free thiol groups . These metabolites interact with enzymes such as acetyl-CoA synthetase and alcohol dehydrogenase, influencing metabolic flux and metabolite levels . Erdosteine Ethyl Ester also affects the production of reactive oxygen species and the expression of antioxidant enzymes, contributing to its protective effects .
Transport and Distribution
Erdosteine Ethyl Ester is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution . Erdosteine Ethyl Ester is primarily localized in the respiratory tract, where it exerts its mucolytic and antioxidant effects . Its metabolites are also distributed to other tissues, contributing to its systemic effects .
Subcellular Localization
The subcellular localization of Erdosteine Ethyl Ester and its metabolites is crucial for their activity and function. Erdosteine Ethyl Ester is primarily localized in the cytoplasm, where it interacts with mucins and reduces mucus viscosity . Its metabolites are also found in the mitochondria, where they enhance the expression of antioxidant enzymes and protect cells from oxidative stress . Post-translational modifications and targeting signals play a role in directing Erdosteine Ethyl Ester to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Erdosteine ethyl ester can be synthesized through the esterification of erdosteine with ethanol. The process involves dissolving erdosteine in methanol and heating under reflux. The mixture is then combined with C18 powder and evaporated to dryness on a water bath . The esterification reaction typically requires an acid catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of erdosteine ethyl ester involves the use of ethanol as a refining solvent during the purification of erdosteine bulk drug. The process includes chromatographic separations and oxidative degradation to isolate and purify the ester .
Analyse Chemischer Reaktionen
Types of Reactions
Erdosteine ethyl ester, like other esters, undergoes several types of chemical reactions:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield erdosteine and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride produces alcohols.
Substitution: The alkoxy group of the ester can be replaced by other groups in nucleophilic substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis (Saponification): Involves the use of sodium hydroxide or potassium hydroxide.
Reduction: Utilizes lithium aluminum hydride as the reducing agent.
Major Products Formed
Hydrolysis: Produces erdosteine and ethanol.
Reduction: Yields primary alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbocysteine: Another mucolytic agent with similar properties but different chemical structure.
N-acetylcysteine: Known for its mucolytic and antioxidant effects.
Ambroxol: A mucolytic agent that also has anti-inflammatory properties.
Uniqueness
Erdosteine ethyl ester is unique due to its dual role as a mucolytic and antioxidant agent. Its ability to improve the penetration of antibiotics into bronchial secretions sets it apart from other mucolytic agents .
Eigenschaften
IUPAC Name |
ethyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-2-15-9(13)6-16-5-8(12)11-7-3-4-17-10(7)14/h7H,2-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDBCZANDKRAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)NC1CCSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Erdosteine Ethyl Ester and how is it formed?
A1: Erdosteine Ethyl Ester (ethyl ({2-oxo-2-[(2-oxotetrahydro-3-thiophenyl) amino] ethyl} sulfanyl) acetate) is a newly identified impurity found in Erdosteine bulk drug. The research indicates that it forms during the purification process of Erdosteine when ethanol is used as the refining solvent. []
Q2: Why is the presence of Erdosteine Ethyl Ester significant in Erdosteine bulk drug?
A2: As an impurity, Erdosteine Ethyl Ester impacts the purity of the final drug product. While its specific pharmacological effects are not addressed in this research, its presence highlights the importance of controlling manufacturing processes to ensure the quality and purity of pharmaceutical products. []
Q3: Does the research suggest ways to prevent the formation of Erdosteine Ethyl Ester?
A3: Yes, the research specifically recommends avoiding the use of ethanol during the purification of Erdosteine bulk drug. This change in the refining process is proposed to minimize or eliminate the formation of Erdosteine Ethyl Ester and improve the purity of the final drug substance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


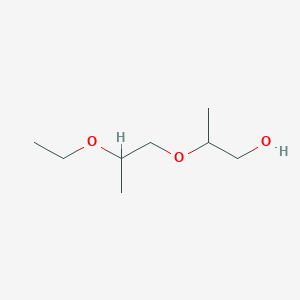
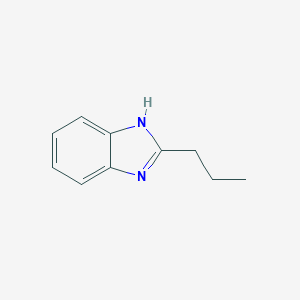


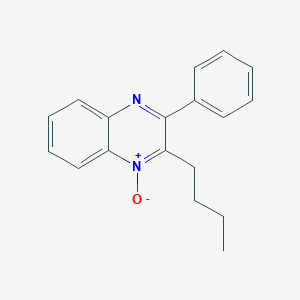

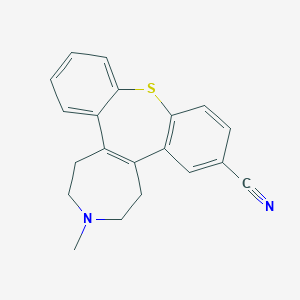
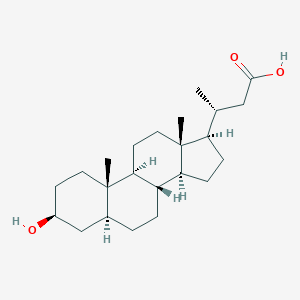
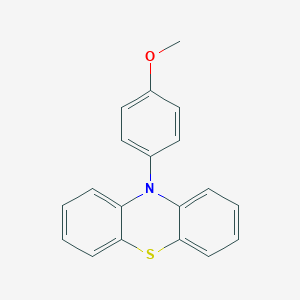
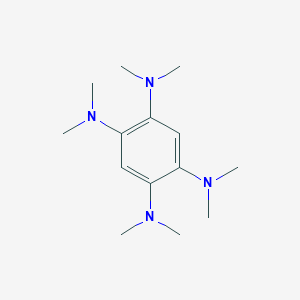

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)
